molecular formula C8H10O4S B099115 4-Methoxyphenyl mesylate CAS No. 19013-30-0

4-Methoxyphenyl mesylate

Cat. No. B099115
CAS RN: 19013-30-0
M. Wt: 202.23 g/mol
InChI Key: BZKNVCHUULQHAT-UHFFFAOYSA-N
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Description

4-Methoxyphenyl mesylate is a chemical compound that is related to various synthesized derivatives of methoxyphenol and methoxyphenyl groups. While the provided papers do not directly discuss 4-methoxyphenyl mesylate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These compounds often serve as models for metabolites of chlorophenolic compounds, intermediates in organic synthesis, or as potential candidates for various biological activities .

Synthesis Analysis

The synthesis of chlorinated 4-methoxyphenols, which are structurally related to 4-methoxyphenyl mesylate, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . Other related compounds are synthesized through different methods, such as the aromatization of cyclohexenone derivatives under reflux conditions with iodine and methanol , or by other specific organic synthesis routes that yield compounds with a methoxyphenyl moiety .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxyphenyl mesylate is often confirmed using IR and single crystal X-ray diffraction studies. Computational methods such as density functional theory (DFT) are used to calculate vibrational wavenumbers, geometrical parameters, and to assign potential energy distribution (PED) for fundamental vibrations .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-related compounds is studied through various spectroscopic and computational analyses. These studies include the investigation of hyper-conjugative interactions, charge delocalization using natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) analysis to understand the reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl derivatives are characterized by a range of techniques. Spectroscopic properties such as FT-IR, NMR, and UV-Vis are used in conjunction with theoretical calculations to understand the electronic properties, including frontier orbitals and band gap energies. The strength and nature of weak intramolecular interactions are studied using approaches like the atoms in molecules (AIM) theory. Additionally, hyperpolarizability values are calculated to assess the nonlinear optical (NLO) properties of these compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

4-Methoxyphenyl mesylate has been utilized in nickel-catalyzed coupling reactions. Kobayashi and Mizojiri (1996) demonstrated that in the presence of NiCl2(PPh3)2 as a catalyst, p-methoxycarbonylphenyl mesylate reacts with lithium arylborates at room temperature to afford high-yield coupling products (Kobayashi & Mizojiri, 1996).

Chemical Stability and Reaction Studies

The stability and reactivity of 4-methoxyphenyl derivatives have been a subject of study. Tsuji et al. (2011) analyzed the reaction of 2-methoxyphenylethyl tosylate with azide ion, demonstrating the formation of a symmetrical 4-methoxyphenonium ion, providing insights into its reaction pathways and stability in aqueous solutions (Tsuji et al., 2011).

Corrosion Inhibition

In corrosion science, derivatives of 4-methoxyphenyl mesylate have been explored as corrosion inhibitors. Bentiss et al. (2009) investigated 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid, showing high efficiency and revealing the adsorption mechanism (Bentiss et al., 2009).

X-Ray Diffraction and Structural Analysis

Structural analysis using X-ray diffraction is another application area. Kuz'mina et al. (2018) conducted an X-ray diffraction study of mesogenic 4-methoxyphenyl-4′-n-nonyloxybenzoate, providing insights into its crystal structure and properties (Kuz'mina et al., 2018).

Spectroscopy and Molecular Studies

Srivastava et al. (2017) synthesized and characterized a novel curcumin ester involving a 4-methoxyphenyl derivative, using spectroscopic and theoretical approaches to study its anti-hepatic cancer activity (Srivastava et al., 2017).

Safety and Hazards

4-Methoxyphenyl mesylate may pose certain hazards. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole , is the primary active ingredient in 4-Methoxyphenyl mesylate. It is commonly used in dermatology and organic chemistry . In dermatology, it is a common active ingredient in topical drugs used for skin depigmentation . In organic chemistry, it is used as a polymerization inhibitor, particularly for acrylates or styrene monomers .

Mode of Action

The mode of action of 4-Methoxyphenyl mesylate is primarily through its interaction with its targets. As a topical drug, it is often mixed with tretinoin, a topical retinoid . The combination of these two compounds is used to treat liver spots . Lower dosages of mequinol have been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .

Biochemical Pathways

The biochemical pathways affected by 4-Methoxyphenol are primarily related to skin pigmentation. It is used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst . This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction .

Pharmacokinetics

It is known that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

The primary result of the action of 4-Methoxyphenyl mesylate is skin depigmentation. It is commonly used to treat liver spots and has been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .

Action Environment

The action environment of 4-Methoxyphenyl mesylate can influence its action, efficacy, and stability. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name

(4-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNVCHUULQHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364979
Record name 4-Methoxyphenyl mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl mesylate

CAS RN

19013-30-0
Record name 4-Methoxyphenyl mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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